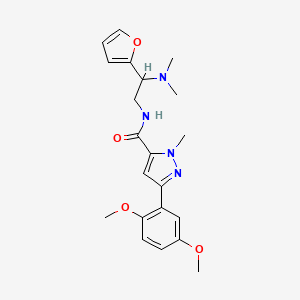
1-(4-fluorophenyl)-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)cyclopropanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-fluorophenyl)-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)cyclopropanecarboxamide is a useful research compound. Its molecular formula is C18H16FN5O and its molecular weight is 337.358. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Structural Analysis
Research has led to the development of synthetic methods and structural analyses for compounds structurally related to "1-(4-fluorophenyl)-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)cyclopropanecarboxamide". For instance, a study by Zhou et al. (2021) established a high-yield synthetic method for a related compound, showcasing the multi-step nucleophilic substitution reaction and ester hydrolysis techniques used in its synthesis. The structure of the target compound was confirmed via 1H NMR and MS spectrum, with a total yield of 48.8% across three steps (Zhou et al., 2021).
Antitumor and Antimicrobial Activities
Another application area is the exploration of antitumor and antimicrobial activities. Gokhale et al. (2017) described the synthesis of N-cyclopropyl-1-methyl-1H-indole-2-carboxamide derivatives with substituted 2-amino pyrimidine moiety, which were evaluated for their in vitro anticancer activity against various cancer cells, showing more than 70% growth inhibition in some cases. These compounds also demonstrated significant antimicrobial activity, particularly those with fluoro/chloro groups on the pyrimidine ring (Gokhale et al., 2017).
Synthesis of Fluorine-18-Labeled Compounds
Lang et al. (1999) synthesized fluorine-18-labeled derivatives of a related compound for potential use in positron emission tomography (PET) imaging, indicating the role of these compounds in enhancing neuroimaging techniques (Lang et al., 1999).
Inhibitors of Kinase Superfamily
Another study highlighted the discovery of a selective and orally efficacious inhibitor of the Met kinase superfamily, demonstrating the therapeutic potential of such compounds in cancer treatment (Schroeder et al., 2009).
Enaminone Chemistry
Almazroa et al. (2004) explored the reaction of enaminones with aminoheterocycles, leading to the synthesis of azolopyrimidines, azolopyridines, and quinolines, underscoring the versatility of such compounds in the synthesis of heterocyclic compounds with potential pharmacological applications (Almazroa et al., 2004).
特性
IUPAC Name |
1-(4-fluorophenyl)-N-[(1-pyridin-3-yltriazol-4-yl)methyl]cyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FN5O/c19-14-5-3-13(4-6-14)18(7-8-18)17(25)21-10-15-12-24(23-22-15)16-2-1-9-20-11-16/h1-6,9,11-12H,7-8,10H2,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYHACCGACGKTDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC=C(C=C2)F)C(=O)NCC3=CN(N=N3)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![12-(2-Methylbenzoyl)-4,6,12-triazatricyclo[7.2.1.0^{2,7}]dodeca-2(7),3,5-triene](/img/structure/B2657513.png)




![1-(4-(Benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(2-methoxyethyl)urea](/img/structure/B2657520.png)

![N-(1,3-benzodioxol-5-yl)-2-[(2-ethylquinazolin-4-yl)oxy]acetamide](/img/structure/B2657522.png)
![2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[(1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl]acetamide](/img/structure/B2657523.png)
![N-(naphthalen-1-yl)-2-{[3-(4-nitrophenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2657524.png)

![3-[2-(1-methyl-1H-pyrazol-4-yl)-1H-1,3-benzodiazol-1-yl]propanoic acid](/img/structure/B2657529.png)


